Cas no 2172229-32-0 (4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid)

4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid
- AKOS040799719
- 2172229-32-0
- F1911-4011
- EN300-1454964
-
- インチ: 1S/C14H19NO4/c1-15-7-12(13(8-15)14(16)17)9-4-10(18-2)6-11(5-9)19-3/h4-6,12-13H,7-8H2,1-3H3,(H,16,17)
- InChIKey: JBAXOSJGTHRUAR-UHFFFAOYSA-N
- ほほえんだ: OC(C1CN(C)CC1C1C=C(C=C(C=1)OC)OC)=O
計算された属性
- せいみつぶんしりょう: 265.13140809g/mol
- どういたいしつりょう: 265.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59Ų
- 疎水性パラメータ計算基準値(XlogP): -1
4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1454964-0.1g |
4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |
2172229-32-0 | 95.0% | 0.1g |
$779.0 | 2025-02-21 | |
Enamine | EN300-1454964-0.25g |
4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |
2172229-32-0 | 95.0% | 0.25g |
$814.0 | 2025-02-21 | |
Enamine | EN300-1454964-0.5g |
4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |
2172229-32-0 | 95.0% | 0.5g |
$849.0 | 2025-02-21 | |
Enamine | EN300-1454964-5000mg |
4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |
2172229-32-0 | 5000mg |
$2566.0 | 2023-09-29 | ||
Enamine | EN300-1454964-1000mg |
4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |
2172229-32-0 | 1000mg |
$884.0 | 2023-09-29 | ||
Enamine | EN300-1454964-5.0g |
4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |
2172229-32-0 | 95.0% | 5.0g |
$2566.0 | 2025-02-21 | |
Enamine | EN300-1454964-10.0g |
4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |
2172229-32-0 | 95.0% | 10.0g |
$3807.0 | 2025-02-21 | |
Enamine | EN300-1454964-2500mg |
4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |
2172229-32-0 | 2500mg |
$1735.0 | 2023-09-29 | ||
Enamine | EN300-1454964-100mg |
4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |
2172229-32-0 | 100mg |
$779.0 | 2023-09-29 | ||
Enamine | EN300-1454964-250mg |
4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |
2172229-32-0 | 250mg |
$814.0 | 2023-09-29 |
4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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9. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acidに関する追加情報
Introduction to 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid (CAS No. 2172229-32-0)
4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2172229-32-0, represents a structurally complex molecule with potential applications in drug discovery and medicinal chemistry. The presence of both aromatic and heterocyclic moieties in its molecular framework suggests a rich chemical diversity, making it a subject of interest for researchers exploring novel pharmacophores.
The molecular structure of 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid consists of a pyrrolidine ring substituted with a 3,5-dimethoxyphenyl group at the 4-position and a carboxylic acid moiety at the 3-position. The dimethoxyphenyl substituent introduces hydrophobic interactions and electronic effects that can modulate the compound's biological activity. The pyrrolidine core is a common scaffold in many bioactive molecules, often contributing to binding affinity and metabolic stability. This combination of structural features makes the compound a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been growing interest in the development of small molecules that can interact with biological targets in unique ways. The pyrrolidine moiety is particularly noteworthy due to its presence in numerous pharmacologically active agents, including antiviral, anticancer, and neuroactive compounds. The 3,5-dimethoxyphenyl group further enhances the compound's potential by introducing specific electronic and steric properties that can influence its interactions with biological receptors. These features make 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid a valuable building block for designing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. In drug discovery pipelines, such intermediates are often used to generate libraries of derivatives that can be screened for biological activity. The structural flexibility of 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid allows for modifications at multiple positions, enabling chemists to explore a wide range of chemical space. This adaptability is crucial for identifying lead compounds that exhibit desirable pharmacological properties.
Recent advancements in computational chemistry have also highlighted the importance of molecular modeling in understanding the behavior of complex organic compounds like 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid. By using sophisticated algorithms to predict how this molecule might interact with biological targets, researchers can accelerate the drug discovery process. These computational methods have become indispensable tools in modern medicinal chemistry, allowing for the rapid design and optimization of potential therapeutic agents.
The synthesis of 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid presents unique challenges due to its complex structural features. However, recent developments in synthetic methodologies have made it more feasible to access such molecules efficiently. Techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have enabled chemists to construct intricate molecular frameworks with high precision. These advances have not only improved the accessibility of this compound but also opened up new avenues for exploring its biological potential.
Beyond its applications in drug discovery, 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid may also find utility in other areas of chemical research. For instance, it could serve as a model compound for studying reaction mechanisms or as a starting material for developing new synthetic protocols. Its unique structural features make it an attractive candidate for interdisciplinary studies that bridge organic chemistry with biology and pharmacology.
The future prospects for 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid are promising, given the ongoing interest in innovative therapeutic strategies and advanced chemical methodologies. As research continues to uncover new biological targets and develop more efficient synthetic routes, this compound is likely to play an increasingly important role in pharmaceutical chemistry. Its potential as a scaffold for novel drugs or as a tool for fundamental research underscores its significance in the chemical sciences.
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